molecular formula C9H8F2O2 B2928798 3-Ethyl-2,6-difluorobenzoic acid CAS No. 1895256-30-0

3-Ethyl-2,6-difluorobenzoic acid

Cat. No. B2928798
CAS RN: 1895256-30-0
M. Wt: 186.158
InChI Key: PURNIMPAHWINQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Purity : 95%

Molecular Structure Analysis

The molecular structure of 3-Ethyl-2,6-difluorobenzoic acid consists of a benzene ring with two fluorine atoms at positions 2 and 6, along with an ethyl group attached to the benzene ring. The InChI code for this compound is: 1S/C9H8F2O2/c1-2-5-3-4-6(10)7(8(5)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) .

Safety and Hazards

  • Safety Information : Please refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines.

Mechanism of Action

Mode of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation

Biochemical Pathways

The biochemical pathways affected by 3-Ethyl-2,6-difluorobenzoic acid are not well defined. As a derivative of benzoic acid, it may potentially influence pathways where benzoic acid and its derivatives are involved. The specific pathways and their downstream effects are currently unknown .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of 3-Ethyl-2,6-difluorobenzoic acid are not well documented. Given its structural similarity to benzoic acid, it may share some of its properties. The specific effects of this compound are currently unknown .

properties

IUPAC Name

3-ethyl-2,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-5-3-4-6(10)7(8(5)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNIMPAHWINQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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